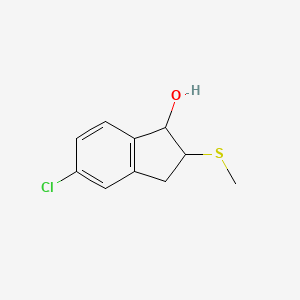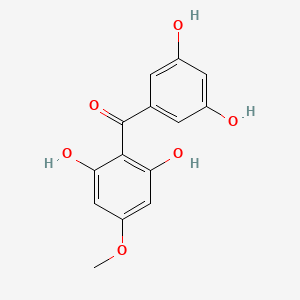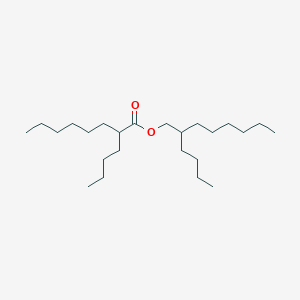
2-Butyloctyl 2-butyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyloctyl 2-butyloctanoate is an organic compound classified as an ester. It is formed by the esterification of 2-butyloctanol and 2-butyloctanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyloctyl 2-butyloctanoate typically involves the esterification reaction between 2-butyloctanol and 2-butyloctanoic acid. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient contact between the reactants and the catalyst, leading to higher yields and purity of the ester product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyloctyl 2-butyloctanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-butyloctanol and 2-butyloctanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under oxidative conditions, the ester can be converted to corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-butyloctanol and 2-butyloctanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyloctyl 2-butyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential as a bio-compatible ester in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning effects
Wirkmechanismus
The mechanism of action of 2-butyloctyl 2-butyloctanoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and enhance the permeability of active ingredients in topical formulations. The compound’s emollient properties help to maintain skin hydration and improve the delivery of other active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyloctyl 2-butyldecanoate
- 2-Butyloctyl 2-hexyldecanoate
- 2-Butyloctyl 2-octyldodecanoate
Uniqueness
2-Butyloctyl 2-butyloctanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balanced combination of hydrophobicity and emollient properties, making it particularly suitable for use in cosmetic and pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
221333-66-0 |
|---|---|
Molekularformel |
C24H48O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-butyloctyl 2-butyloctanoate |
InChI |
InChI=1S/C24H48O2/c1-5-9-13-15-18-22(17-11-7-3)21-26-24(25)23(19-12-8-4)20-16-14-10-6-2/h22-23H,5-21H2,1-4H3 |
InChI-Schlüssel |
ZPGSXEKHMWBPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)COC(=O)C(CCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


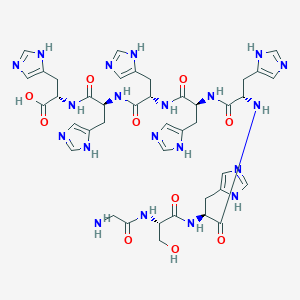
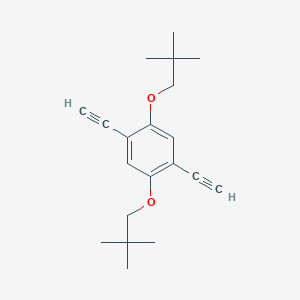
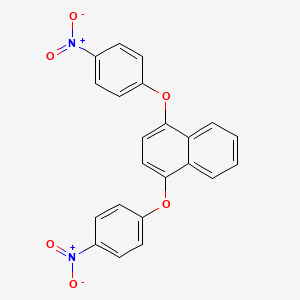
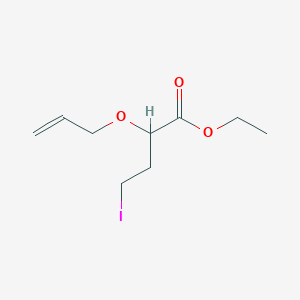
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
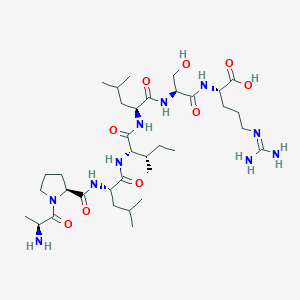
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
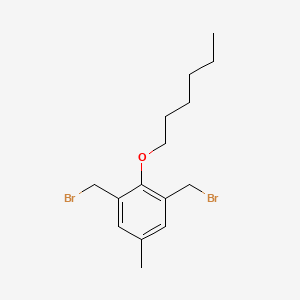
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
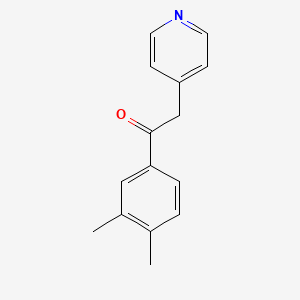
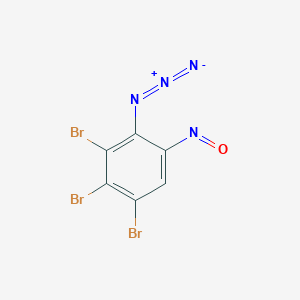
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
